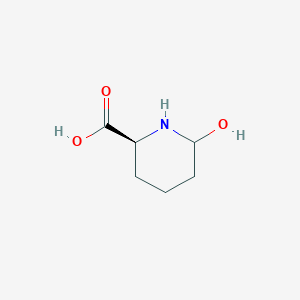
(2S)-6-hydroxypiperidine-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-6-hydroxypiperidine-2-carboxylic acid: is an organic compound that belongs to the class of piperidine carboxylic acids It is characterized by the presence of a hydroxyl group at the 6th position and a carboxylic acid group at the 2nd position on the piperidine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-6-hydroxypiperidine-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable piperidine derivative.
Carboxylation: The carboxylic acid group at the 2nd position can be introduced through carboxylation reactions, which may involve the use of carbon dioxide or carboxylating agents like carbon monoxide in the presence of a catalyst.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.
化学反应分析
Types of Reactions:
Oxidation: (2S)-6-hydroxypiperidine-2-carboxylic acid can undergo oxidation reactions, where the hydroxyl group may be oxidized to a ketone or aldehyde.
Reduction: The compound can be reduced to form various derivatives, such as the corresponding alcohol or amine.
Substitution: Substitution reactions can occur at the hydroxyl or carboxyl groups, leading to the formation of esters, amides, or other functionalized derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, osmium tetroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alcohols, amines, acid chlorides.
Major Products:
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols, amines.
Substitution Products: Esters, amides.
科学研究应用
Chemistry:
Catalysis: (2S)-6-hydroxypiperidine-2-carboxylic acid can be used as a ligand in catalytic reactions, enhancing the selectivity and efficiency of various transformations.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies and drug development.
Medicine:
Pharmaceuticals: Due to its structural features, this compound can serve as a building block for the synthesis of pharmaceutical agents with potential therapeutic effects.
Industry:
Material Science: The compound can be used in the synthesis of polymers and other materials with specific properties.
作用机制
The mechanism of action of (2S)-6-hydroxypiperidine-2-carboxylic acid depends on its specific application. In enzyme inhibition, for example, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would vary based on the enzyme or biological system being studied.
相似化合物的比较
- (2S)-2-hydroxy-6-methylpiperidine-2-carboxylic acid
- (2S)-6-hydroxy-2-aminopiperidine
Comparison:
- Structural Differences: The presence of different substituents (e.g., methyl, amino) at various positions on the piperidine ring can significantly alter the chemical and biological properties of these compounds.
- Uniqueness: (2S)-6-hydroxypiperidine-2-carboxylic acid is unique due to its specific combination of hydroxyl and carboxyl groups, which confer distinct reactivity and potential applications.
属性
分子式 |
C6H11NO3 |
|---|---|
分子量 |
145.16 g/mol |
IUPAC 名称 |
(2S)-6-hydroxypiperidine-2-carboxylic acid |
InChI |
InChI=1S/C6H11NO3/c8-5-3-1-2-4(7-5)6(9)10/h4-5,7-8H,1-3H2,(H,9,10)/t4-,5?/m0/s1 |
InChI 键 |
FTIOHNXBELIKRK-ROLXFIACSA-N |
手性 SMILES |
C1C[C@H](NC(C1)O)C(=O)O |
规范 SMILES |
C1CC(NC(C1)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-Isopropylspiro[3.4]octan-2-amine](/img/structure/B15221079.png)
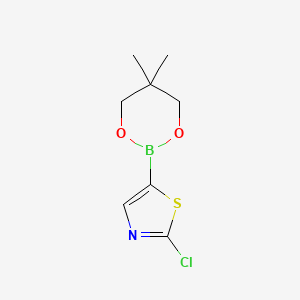
![Ethyl 2-(3-azabicyclo[3.3.1]nonan-9-yl)acetate](/img/structure/B15221094.png)
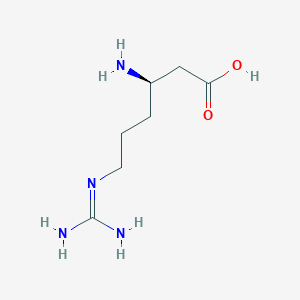
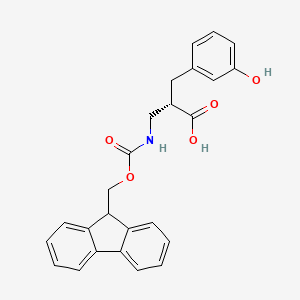
![2,6-Dibromodibenzo[b,d]thiophene](/img/structure/B15221123.png)
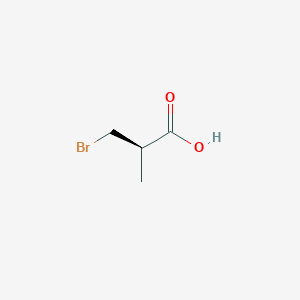
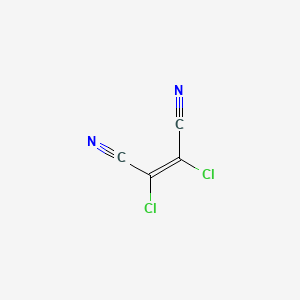
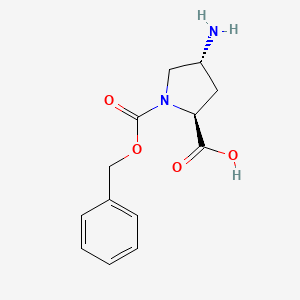
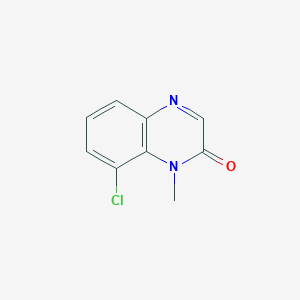
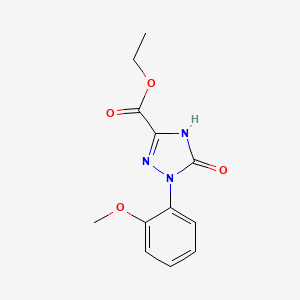

![Methyl 2-[2-(aminomethyl)cyclopropyl]acetate](/img/structure/B15221167.png)
![tert-Butyl 2-methyl-5,6,7,8-tetrahydro-4H-thieno[3,2-b]azepine-4-carboxylate](/img/structure/B15221168.png)
